5-Bromo-N-(diphenylmethylene)-2-pyridinamine
Description
Contextual Significance of Halogenated Pyridine (B92270) Scaffolds
The incorporation of halogen atoms, such as bromine, into pyridine scaffolds is a widely used strategy in medicinal chemistry and materials science. Halogenation can significantly alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. The bromine atom in the 5-position of the pyridine ring in 5-Bromo-N-(diphenylmethylene)-2-pyridinamine is particularly noteworthy. This substitution introduces a site for further functionalization through various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, allowing for the synthesis of a diverse library of derivatives.
Halogenated pyridines are key building blocks in the synthesis of numerous pharmaceuticals. For instance, they are found in drugs with a wide range of functions, including treatments for allergies, ulcers, depression, and cancer. The presence of a halogen can also lead to the formation of halogen bonds, a type of non-covalent interaction that can play a crucial role in molecular recognition and binding at protein active sites.
Overview of Imine Functionality within Heterocyclic Systems
The imine, or Schiff base, functionality (C=N), is a key structural motif in organic chemistry. In the context of heterocyclic systems, imines serve as versatile intermediates for the synthesis of more complex nitrogen-containing ring systems. nih.gov The diphenylmethylene group attached to the 2-amino position of the pyridine ring in the target molecule forms an N-diphenylmethylene imine. This particular imine is derived from benzophenone (B1666685) and a primary amine.
Imines can act as both electrophiles and nucleophiles, making them valuable in a variety of chemical transformations. nih.gov They can participate in cycloaddition reactions, Mannich-type reactions, and can be reduced to form secondary amines. nih.gov The electronic properties of the imine are influenced by the substituents on both the carbon and nitrogen atoms. In this compound, the two phenyl groups on the imine carbon and the brominated pyridine ring on the nitrogen will modulate the reactivity of the C=N bond. The imidazolin-2-imino group, for example, is a potent electron pair donor and is used for the thermodynamic stabilization of electron-poor species. rsc.orgresearchgate.netrsc.org
Research Gaps and Opportunities for this compound
A comprehensive search of the scientific literature reveals a significant research gap concerning the specific compound this compound. While its constituent parts—the 5-bromopyridine moiety and the N-diphenylmethylene imine—are well-studied in other contexts, their combination in this particular arrangement appears to be a novel area of investigation.
This lack of specific research presents numerous opportunities for future exploration:
Synthesis and Characterization: The development of an efficient and scalable synthesis for this compound would be the first crucial step. This would be followed by its full characterization using modern spectroscopic and analytical techniques.
Reactivity Studies: A systematic investigation of the reactivity of this compound could uncover novel chemical transformations. For example, the interplay between the imine functionality and the brominated pyridine ring in various reactions would be of fundamental interest.
Medicinal Chemistry Applications: Given the prevalence of halogenated pyridines in drug discovery, this compound could serve as a scaffold for the synthesis of new bioactive molecules. Its potential as an anticancer, antimicrobial, or antiviral agent could be explored.
Materials Science: The aromatic and heterocyclic nature of the molecule suggests potential applications in materials science, for instance, as a component in organic light-emitting diodes (OLEDs) or as a ligand for the synthesis of novel metal complexes with interesting catalytic or photophysical properties.
Compound Data Tables
Due to the limited availability of specific experimental data for this compound, the following tables provide information on related and precursor compounds to offer a contextual understanding of its potential properties.
Table 1: Properties of Precursor and Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Characteristics |
| 2-Amino-5-bromopyridine (B118841) | 1072-97-5 | C₅H₅BrN₂ | 173.01 | A common building block in organic synthesis. nih.gov |
| Benzophenone | 119-61-9 | C₁₃H₁₀O | 182.22 | A widely used photosensitizer and synthetic intermediate. |
| 5-Bromo-2-nitropyridine (B47719) | 39856-50-3 | C₅H₃BrN₂O₂ | 203.00 | An intermediate in the synthesis of substituted pyridines. jubilantingrevia.com |
| 5-Bromo-2-fluoropyridine | 766-11-0 | C₅H₃BrFN | 175.99 | A versatile building block in drug discovery and for OLEDs. ossila.com |
| 5-Bromonicotinamide | 28733-43-9 | C₆H₅BrN₂O | 201.02 | A derivative of nicotinamide (B372718) with potential biological activities. nih.gov |
Properties
IUPAC Name |
N-(5-bromopyridin-2-yl)-1,1-diphenylmethanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrN2/c19-16-11-12-17(20-13-16)21-18(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCYQPFHCJAVKGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NC2=NC=C(C=C2)Br)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 5 Bromo N Diphenylmethylene 2 Pyridinamine
Synthesis of Precursor 5-Bromo-2-pyridinamine
The synthesis of 5-bromo-2-pyridinamine is a critical first step, which can be approached through direct bromination of 2-aminopyridine (B139424) or by utilizing alternative pyridine (B92270) starting materials.
Direct Bromination Approaches of 2-Aminopyridine
Direct electrophilic bromination of 2-aminopyridine is a common method for introducing a bromine atom onto the pyridine ring. The amino group at the 2-position is a strong activating group, directing electrophiles primarily to the 5-position. However, controlling the reaction to prevent the formation of di-substituted by-products, such as 2-amino-3,5-dibromopyridine, is a significant challenge. orgsyn.orgheteroletters.orgijssst.info
Several brominating agents and solvent systems have been employed to optimize the regioselectivity and yield of 5-bromo-2-pyridinamine. The choice of reagent can significantly influence the outcome of the reaction. For instance, using bromine in acetic acid is a traditional method. orgsyn.org Milder and more selective reagents like N-bromosuccinimide (NBS) and phenyltrimethylammonium (B184261) tribromide are also utilized to improve control over the bromination process. google.comchemicalbook.comgoogle.com A method using NBS in acetone, for example, has been shown to produce the desired product in high yield and purity. google.com Another approach involves using phenyltrimethylammonium tribromide in a solvent like chloroform, which offers mild reaction conditions and avoids the generation of significant by-products. google.com
| Brominating Agent | Solvent | Key Conditions | Yield | Notes |
|---|---|---|---|---|
| Bromine (Br₂) | Acetic Acid | Cooling initially, then allowing the temperature to rise to 50°C. orgsyn.org | 62-67% orgsyn.org | A major by-product is 2-amino-3,5-dibromopyridine, which needs to be removed. orgsyn.org |
| N-Bromosuccinimide (NBS) | Acetonitrile (B52724) | Reaction performed at 0-5°C to achieve good regioselectivity. chemicalbook.com | High (Specific yield not stated, but >20:1 regioselectivity) chemicalbook.com | Considered a milder alternative to liquid bromine. chemicalbook.com |
| N-Bromosuccinimide (NBS) | Acetone | Slow addition of NBS solution at -8°C to 10°C. ijssst.infogoogle.com | ~95% google.com | Provides high yield and purity after recrystallization. google.com |
| Phenyltrimethylammonium Tribromide | Chloroform | Reaction at 20-50°C for 1-3 hours. google.com | 78% google.com | Avoids significant formation of the 3,5-dibromo by-product. google.com |
Synthesis from Alternative Pyridine Derivatives
An alternative strategy to direct bromination involves starting with a pyridine derivative that is already substituted at the 5-position or is more amenable to selective reactions. One such precursor is 5-bromo-2-nitropyridine (B47719). The synthesis of the target aminopyridine is then achieved through the reduction of the nitro group. This method can offer excellent regioselectivity as the positions of the substituents are pre-defined.
The reduction of 5-bromo-2-nitropyridine to 5-bromo-2-pyridinamine can be accomplished using various reducing agents. A common method involves catalytic hydrogenation using palladium on carbon (Pd/C) in the presence of a hydrogen source. chemicalbook.com For instance, a procedure using 5 wt% Pd/C with tetrahydroxydiboron (B82485) in aqueous acetonitrile has been reported. chemicalbook.com This approach avoids the challenges of controlling selectivity in direct bromination. The precursor, 5-bromo-2-nitropyridine, can itself be synthesized from 2-amino-5-bromopyridine (B118841) by oxidation, often using hydrogen peroxide. chemicalbook.com
Formation of the Diphenylmethylene Moiety
The diphenylmethylene portion of the target molecule is derived from diphenylmethanone, commonly known as benzophenone (B1666685).
Preparation of Diphenylmethanone Precursors
Benzophenone is a widely available commercial chemical, but it can also be synthesized through several established laboratory methods. wikipedia.org The most common and versatile method is the Friedel-Crafts acylation of benzene (B151609). wikipedia.orgchemicalbook.com This reaction typically involves treating benzene with benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. wikipedia.orgchemicalbook.com
Other synthetic routes to benzophenone include:
Oxidation of Diphenylmethane : This can be achieved using various oxidizing agents, including a copper-catalyzed reaction with air. wikipedia.org
From Benzene and Carbon Tetrachloride : This route involves the reaction of benzene with carbon tetrachloride, followed by the hydrolysis of the resulting diphenyldichloromethane. wikipedia.org
Phosgene (B1210022) Method : Benzene can react with phosgene in the presence of aluminum chloride to form an intermediate that hydrolyzes to benzophenone. chemicalbook.com
| Method | Reactants | Catalyst/Reagent | Advantages | Disadvantages |
|---|---|---|---|---|
| Friedel-Crafts Acylation | Benzene, Benzoyl Chloride | Aluminum Chloride (AlCl₃) wikipedia.orgchemicalbook.com | Simple process, high efficiency. chemicalbook.com | Requires stoichiometric amounts of Lewis acid catalyst. |
| Oxidation of Diphenylmethane | Diphenylmethane, Air | Copper catalyst wikipedia.org | Uses air as an oxidant. | May require high temperatures. |
| Carbon Tetrachloride Route | Benzene, Carbon Tetrachloride | Lewis Acid, then Hydrolysis wikipedia.org | Utilizes simple starting materials. wikipedia.org | Involves multiple steps. |
| Phosgene Method | Benzene, Phosgene | Aluminum Chloride (AlCl₃) chemicalbook.com | Low raw material cost, fewer by-products. chemicalbook.com | Phosgene is highly toxic. chemicalbook.com |
Optimization of Condensation Reactions for Imine Formation
The formation of an imine (also known as a Schiff base) from a primary amine and a ketone is a reversible condensation reaction. quora.com The reaction between 5-bromo-2-pyridinamine and diphenylmethanone would proceed by nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration.
To drive the reaction towards the imine product, it is crucial to remove the water that is formed as a by-product. This can be achieved through several techniques:
Azeotropic Distillation : Using a Dean-Stark apparatus with a suitable solvent (e.g., toluene (B28343) or benzene) to physically remove water as it is formed.
Use of Dehydrating Agents : Incorporating molecular sieves or other drying agents directly into the reaction mixture to sequester water.
Acid Catalysis : The reaction is often catalyzed by a small amount of acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic.
The photoreduction of benzophenones by primary and secondary amines is an efficient process that leads to the formation of imines. lookchem.com While this photochemical method is an option, thermal condensation is more conventional for preparative synthesis. The stability of the resulting Schiff base is also a factor; benzophenone imines are generally stable enough to be isolated and purified, for example, by flash chromatography. chemicalbook.com
Integration of the Bromo-Pyridinamine and Diphenylmethylene Units
The final step in the synthesis of 5-Bromo-N-(diphenylmethylene)-2-pyridinamine is the condensation reaction between the two key precursors: 5-bromo-2-pyridinamine and diphenylmethanone.
The reaction involves the nucleophilic addition of the primary amino group of 5-bromo-2-pyridinamine to the electrophilic carbonyl carbon of diphenylmethanone. This is followed by the elimination of a water molecule to form the C=N double bond of the imine.
General Reaction Scheme: 5-bromo-2-pyridinamine + Diphenylmethanone ⇌ this compound + H₂O
To optimize this transformation, a typical procedure would involve refluxing equimolar amounts of 5-bromo-2-pyridinamine and diphenylmethanone in an inert solvent like toluene. The use of a Dean-Stark trap to remove water azeotropically would be essential to drive the equilibrium towards the product side. A catalytic amount of a protic acid, such as p-toluenesulfonic acid, or a Lewis acid could be added to accelerate the reaction. After the reaction is complete, the solvent would be removed under reduced pressure, and the crude product could be purified by recrystallization or column chromatography to yield the final compound, this compound.
Direct Condensation Approaches between 5-Bromo-2-pyridinamine and Diphenylmethanone
The most straightforward and conventional method for the synthesis of this compound is the direct condensation of 5-bromo-2-pyridinamine with diphenylmethanone (also known as benzophenone). This reaction is a classic example of Schiff base formation, which involves the nucleophilic addition of the primary amine to the carbonyl carbon of the ketone, followed by the elimination of a water molecule to form the characteristic imine or azomethine (-C=N-) bond.
To facilitate this dehydration step and drive the equilibrium towards the product, the reaction is typically carried out under conditions that allow for the removal of water. This can be achieved by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent, such as toluene or benzene. The reaction is generally heated to reflux to ensure a sufficient reaction rate.
The presence of an acid catalyst is often crucial for the efficient formation of the Schiff base. Protic acids, such as p-toluenesulfonic acid (p-TSA) or glacial acetic acid, are commonly employed to protonate the carbonyl oxygen of diphenylmethanone, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by the amino group of 5-bromo-2-pyridinamine.
Table 1: Typical Reaction Parameters for Direct Condensation
| Parameter | Condition | Purpose |
| Reactants | 5-Bromo-2-pyridinamine, Diphenylmethanone | Starting materials |
| Solvent | Toluene, Benzene | Azeotropic removal of water |
| Catalyst | p-Toluenesulfonic acid, Glacial Acetic Acid | To increase the electrophilicity of the carbonyl carbon |
| Temperature | Reflux | To increase reaction rate |
| Apparatus | Dean-Stark trap | To remove water and drive the equilibrium |
The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) to determine the consumption of the starting materials and the formation of the product.
Catalytic Methodologies for Imine Bond Formation
While traditional acid catalysis is effective, modern synthetic chemistry has explored various catalytic systems to improve the efficiency, selectivity, and environmental footprint of imine bond formation. Lewis acids, for instance, can serve as effective catalysts for the condensation reaction. Catalysts such as zinc chloride (ZnCl₂), titanium tetrachloride (TiCl₄), and various lanthanide triflates can activate the carbonyl group of diphenylmethanone, facilitating the nucleophilic attack of the amine.
The choice of catalyst can influence the reaction conditions required. Some catalytic systems may allow for milder reaction temperatures and shorter reaction times compared to conventional heating under reflux. The optimization of the catalyst loading is a critical factor in achieving high yields while minimizing potential side reactions.
Advanced Synthetic Strategies for High Purity and Yield
To achieve high purity and yield of this compound, several advanced synthetic strategies can be employed.
Microwave-Assisted Synthesis: One of the most effective modern techniques is the use of microwave irradiation. Microwave-assisted organic synthesis (MAOS) can significantly reduce reaction times from hours to minutes. google.com The rapid and uniform heating provided by microwaves often leads to higher yields and cleaner reaction profiles with fewer byproducts. This method can be performed with or without a solvent, and in the presence of a solid support like montmorillonite (B579905) clay, which can also act as a Lewis acid catalyst.
Table 2: Comparison of Conventional Heating vs. Microwave-Assisted Synthesis
| Feature | Conventional Heating | Microwave-Assisted Synthesis |
| Reaction Time | Hours | Minutes |
| Energy Consumption | High | Low |
| Yield | Moderate to High | Often Higher |
| Side Reactions | More prevalent | Generally fewer |
| Solvent Use | Often required | Can be solvent-free |
Use of Dehydrating Agents: In addition to azeotropic removal of water, chemical dehydrating agents can be incorporated into the reaction mixture to sequester the water formed during the condensation. Anhydrous salts like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), as well as molecular sieves, can be effective in driving the reaction to completion and improving the yield of the desired imine.
Purification and Isolation Techniques for the Target Compound
Following the completion of the synthesis, the crude product must be purified to remove unreacted starting materials, catalysts, and any byproducts. The purification strategy for this compound typically involves a combination of techniques.
Initially, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude solid or oil is then subjected to further purification.
Recrystallization: Recrystallization is a common and effective method for purifying solid organic compounds. The choice of solvent is critical for successful recrystallization. An ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point. For N-benzhydrylidene-pyridinamine derivatives, common recrystallization solvents include ethanol, isopropanol, or mixtures of solvents like hexane (B92381)/ethyl acetate (B1210297) or dichloromethane/pentane. The process involves dissolving the crude product in a minimal amount of the hot solvent, followed by slow cooling to allow for the formation of pure crystals. The purified product is then collected by filtration, washed with a small amount of cold solvent, and dried.
Column Chromatography: For more challenging purifications or to isolate the product from impurities with similar solubility, column chromatography is a powerful technique. A slurry of silica (B1680970) gel or alumina (B75360) is packed into a column, and the crude product is loaded onto the top. A suitable eluent (a single solvent or a mixture of solvents) is then passed through the column. The components of the mixture will travel down the column at different rates depending on their polarity and affinity for the stationary phase, allowing for their separation. The fractions containing the pure product are collected, and the solvent is evaporated to yield the purified this compound. The selection of the eluent system, often a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate, is optimized using thin-layer chromatography.
The purity of the final product is typically confirmed by analytical techniques such as melting point determination, and spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Chemical Reactivity and Transformational Studies of 5 Bromo N Diphenylmethylene 2 Pyridinamine
Reactivity of the Pyridine (B92270) Nucleus
The reactivity of the pyridine ring in 5-Bromo-N-(diphenylmethylene)-2-pyridinamine is a nuanced balance of electronic effects. The endocyclic nitrogen atom deactivates the ring towards electrophilic attack compared to benzene (B151609). However, the exocyclic nitrogen of the diphenylmethyleneamino group at the C-2 position acts as an electron-donating group, which can activate the ring towards electrophilic substitution and influence the regioselectivity of such reactions. Conversely, the bromine atom at the C-5 position is a deactivating group via its inductive effect, but it can direct incoming electrophiles and is also a potential leaving group in nucleophilic substitution reactions.
Electrophilic Aromatic Substitution Reactions (beyond bromination)
Electrophilic aromatic substitution (EAS) on the pyridine ring is generally less facile than on benzene due to the electron-withdrawing nature of the ring nitrogen. wikipedia.orglibretexts.org However, the activating effect of the amino group at the C-2 position can facilitate such reactions. While direct experimental data on this compound is unavailable, the behavior of related 2-aminopyridine (B139424) derivatives can provide insights. The N-diphenylmethyleneamino group is expected to be a strongly activating, ortho- and para-directing group. Given the substitution pattern, electrophilic attack would be predicted to occur at the C-3 or C-5 positions. Since the C-5 position is already occupied by a bromine atom, the most likely position for further electrophilic substitution is the C-3 position.
Common electrophilic aromatic substitution reactions include nitration and sulfonation. openstax.org It is anticipated that under controlled conditions, this compound could undergo these reactions, primarily at the C-3 position.
Table 1: Predicted Electrophilic Aromatic Substitution Reactions of this compound
| Reaction | Reagents and Conditions | Predicted Major Product |
| Nitration | HNO₃, H₂SO₄ | 5-Bromo-N-(diphenylmethylene)-3-nitro-2-pyridinamine |
| Sulfonation | Fuming H₂SO₄ | 5-Bromo-2-(diphenylmethyleneamino)pyridine-3-sulfonic acid |
Nucleophilic Aromatic Substitution at the Bromine Position
The bromine atom at the C-5 position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). Pyridine rings are inherently electron-deficient, which facilitates nucleophilic attack, especially when a good leaving group like bromine is present. rsc.org The rate and feasibility of SNAr reactions are influenced by the other substituents on the ring. The electron-donating diphenylmethyleneamino group at C-2 may slightly deactivate the ring towards nucleophilic attack compared to an unsubstituted pyridine. However, the reaction is still expected to be feasible with strong nucleophiles.
A variety of nucleophiles, such as amines, alkoxides, and thiolates, can potentially displace the bromide. For instance, palladium-catalyzed cross-coupling reactions, like the Buchwald-Hartwig amination, could also be employed to form C-N bonds at the C-5 position.
Table 2: Predicted Nucleophilic Aromatic Substitution Reactions at the Bromine Position
| Reaction Type | Nucleophile | Reagents and Conditions | Predicted Product |
| Amination | R₂NH | Strong base (e.g., NaH), heat | 5-(Dialkylamino)-N-(diphenylmethylene)-2-pyridinamine |
| Alkoxylation | RO⁻ | NaOR, ROH, heat | 5-Alkoxy-N-(diphenylmethylene)-2-pyridinamine |
| Thiolation | RS⁻ | NaSR, solvent, heat | 5-(Alkylthio)-N-(diphenylmethylene)-2-pyridinamine |
| Buchwald-Hartwig Amination | R'NH₂ | Pd catalyst, ligand, base | 5-(Alkylamino)-N-(diphenylmethylene)-2-pyridinamine |
Transformations at Other Pyridine Ring Positions
Functionalization at the C-3, C-4, and C-6 positions of the pyridine ring in this compound would likely require modern cross-coupling methodologies. The inherent reactivity of these positions towards either electrophilic or nucleophilic attack is low. However, metal-catalyzed reactions provide powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at these positions.
For instance, Suzuki, Stille, and Sonogashira cross-coupling reactions are widely used for the functionalization of halopyridines. mdpi.com While the C-5 bromine is the most likely site for these reactions, selective functionalization at other positions could potentially be achieved through directed metalation or by converting one of the C-H bonds into a more reactive functional group. For example, directed ortho-metalation (DoM) could potentially functionalize the C-3 position, being directed by the C-2 amino group.
Table 3: Predicted Metal-Catalyzed Cross-Coupling Reactions at Other Positions (Hypothetical)
| Position | Reaction Type | Coupling Partner | Reagents and Conditions | Predicted Product |
| C-3 | Suzuki Coupling | Arylboronic acid | Pd catalyst, ligand, base (following C-H activation/borylation) | 3-Aryl-5-bromo-N-(diphenylmethylene)-2-pyridinamine |
| C-4 | C-H Arylation | Arene | Pd catalyst, oxidant | 4-Aryl-5-bromo-N-(diphenylmethylene)-2-pyridinamine |
| C-6 | Sonogashira Coupling | Terminal alkyne | Pd/Cu catalyst, base (following C-H activation/halogenation) | 6-Alkynyl-5-bromo-N-(diphenylmethylene)-2-pyridinamine |
Reactivity of the Imine (C=N) Functionality
The carbon-nitrogen double bond of the imine group is polarized, with the carbon atom being electrophilic and the nitrogen atom being nucleophilic and basic. This polarity governs the reactivity of the imine functionality.
Nucleophilic Addition Reactions to the Imine
The electrophilic carbon atom of the imine is susceptible to attack by nucleophiles. A wide range of nucleophiles, including organometallic reagents (e.g., Grignard reagents, organolithium reagents), enolates, and hydrides, can add across the C=N double bond. libretexts.org Such reactions, upon subsequent workup, would lead to the formation of secondary amines. The diphenylmethylene group provides significant steric hindrance, which might necessitate the use of smaller, highly reactive nucleophiles or harsher reaction conditions.
Table 4: Predicted Nucleophilic Addition Reactions to the Imine Functionality
| Nucleophile | Reagent | Predicted Intermediate | Final Product (after hydrolysis) |
| Alkyl group | R-MgBr (Grignard) | Magnesium salt of the amine | 5-Bromo-N-(1,1-diphenyl-1-alkylmethyl)-2-pyridinamine |
| Hydride | NaBH₄ | Borate-amine complex | 5-Bromo-N-(diphenylmethyl)-2-pyridinamine |
| Cyanide | HCN / KCN | α-aminonitrile | 2-(5-Bromo-2-pyridylamino)-2,2-diphenylacetonitrile |
Cycloaddition Reactions Involving the Imine
The imine functionality can participate in cycloaddition reactions, acting as either a 2π component or as part of a larger π system. The specific role of the imine depends on the nature of the reacting partner.
In [4+2] cycloaddition reactions (Diels-Alder type), N-aryl imines can act as dienophiles, reacting with dienes to form tetrahydropyridine derivatives. nih.govacs.orgacs.org The electron-withdrawing nature of the pyridine ring attached to the imine nitrogen in this compound would enhance its dienophilic character.
In [3+2] cycloaddition reactions, the imine can react with 1,3-dipoles, such as azomethine ylides or nitrile oxides, to form five-membered heterocyclic rings. acs.orgacs.orgorganicreactions.org For instance, reaction with an azomethine ylide would be expected to yield a substituted imidazolidine ring. The specific regiochemistry and stereochemistry of these cycloadditions would depend on the electronic and steric properties of both the imine and the reacting partner.
Table 5: Predicted Cycloaddition Reactions Involving the Imine Functionality
| Reaction Type | Reactant | Predicted Product Class |
| [4+2] Cycloaddition | 1,3-Butadiene | Tetrahydropyridine derivative |
| [3+2] Cycloaddition | Azomethine ylide | Imidazolidine derivative |
| [3+2] Cycloaddition | Nitrile oxide | Oxadiazoline derivative |
Hydrolysis and Reductive Transformations of the Imine
The imine linkage in this compound is susceptible to both hydrolytic cleavage and reduction, providing pathways to deprotection or to the corresponding secondary amine.
Hydrolysis: The most fundamental reaction of the N-(diphenylmethylene) group is its hydrolysis to regenerate the primary amine. This transformation is typically achieved under acidic aqueous conditions. The mechanism involves protonation of the imine nitrogen, followed by nucleophilic attack of water to form a carbinolamine intermediate. Subsequent proton transfers and elimination of benzophenone (B1666685) result in the formation of 5-bromo-2-aminopyridine. masterorganicchemistry.com
In some cases, the presence of a transition metal catalyst, such as palladium complexes used in subsequent cross-coupling reactions, can facilitate imine hydrolysis. The coordination of the pyridine nitrogen to the palladium center can increase the electrophilicity of the imine carbon, making it more susceptible to nucleophilic attack by water. mdpi.com This palladium-assisted deprotection pathway can sometimes occur in situ during carbon-carbon bond-forming reactions. mdpi.com
Reductive Transformations: The carbon-nitrogen double bond of the imine can be readily reduced to a single bond, converting the imine into a stable secondary amine. This transformation is typically accomplished using hydride-donating reducing agents. Common reagents for this purpose include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). thieme-connect.deyoutube.com The reaction converts this compound into 5-Bromo-N-(diphenylmethyl)-2-pyridinamine. This process, known as reductive amination when performed in one pot from the aldehyde/ketone and primary amine, is a cornerstone of amine synthesis. masterorganicchemistry.comyoutube.com
| Transformation | Reagents & Conditions | Product |
|---|---|---|
| Hydrolysis | Aqueous acid (e.g., H₃O⁺) | 5-Bromo-2-aminopyridine & Benzophenone |
| Reduction | NaBH₄ or LiAlH₄, followed by aqueous workup | 5-Bromo-N-(diphenylmethyl)-2-pyridinamine |
Reactivity of the Bromine Substituent
The bromine atom at the C-5 position of the pyridine ring is the primary site for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. The imine protecting group is generally stable under the conditions required for these transformations.
Palladium-catalyzed cross-coupling reactions are among the most important methods for modifying the pyridine core.
Suzuki-Miyaura Reaction: This reaction couples the aryl bromide with an organoboron reagent, typically a boronic acid or ester, to form a biaryl structure. libretexts.org For this compound, a Suzuki-Miyaura coupling with an arylboronic acid would yield a 5-aryl-N-(diphenylmethylene)-2-pyridinamine. The reaction requires a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable phosphine ligand), a base (e.g., K₂CO₃, K₃PO₄), and an appropriate solvent system, often a mixture of an organic solvent and water. mdpi.comnih.gov The protection of the 2-amino group is crucial, as free amines can sometimes interfere with the catalytic cycle. mdpi.com
Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org Reacting this compound with an alkene like styrene or an acrylate ester in the presence of a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand, and a base (e.g., Et₃N) would attach a vinyl group at the C-5 position. libretexts.org The reaction typically proceeds with high trans selectivity. organic-chemistry.org
Sonogashira Coupling: This reaction forms a C(sp²)-C(sp) bond by coupling the aryl bromide with a terminal alkyne. scirp.org It is catalyzed by a combination of a palladium complex and a copper(I) salt (e.g., CuI). soton.ac.uk The Sonogashira coupling of this compound with a terminal alkyne would produce a 5-alkynyl-N-(diphenylmethylene)-2-pyridinamine, a versatile intermediate for further synthesis. scirp.orgresearchgate.net
| Reaction | Coupling Partner | Typical Catalyst/Reagents | Product Type |
|---|---|---|---|
| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄, K₂CO₃ | 5-Aryl-2-pyridinamine derivative |
| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, PPh₃, Et₃N | 5-Vinyl-2-pyridinamine derivative |
| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 5-Alkynyl-2-pyridinamine derivative |
The bromine atom can be replaced by a metal, typically lithium or magnesium, through a halogen-metal exchange reaction. wikipedia.org This process converts the relatively unreactive aryl bromide into a highly nucleophilic organometallic species. The reaction is usually carried out at very low temperatures (e.g., -78 °C to -100 °C) using an organolithium reagent such as n-butyllithium or tert-butyllithium. nih.govtcnj.edu
The resulting intermediate, 5-lithio-N-(diphenylmethylene)-2-pyridinamine, is a powerful nucleophile and can be "quenched" by reacting it with a wide range of electrophiles. tcnj.edu For example, reaction with an aldehyde or ketone would yield a secondary or tertiary alcohol, respectively. Quenching with carbon dioxide (CO₂) followed by an acidic workup would produce the corresponding carboxylic acid. This two-step sequence provides a versatile route to a variety of 5-substituted pyridine derivatives. nih.gov
Direct nucleophilic aromatic substitution (SₙAr) of the bromine atom at the C-5 position is generally challenging. The pyridine nitrogen activates the C-2 and C-4 positions towards nucleophilic attack by stabilizing the anionic Meisenheimer complex intermediate through resonance. stackexchange.comyoutube.com The C-5 position, being meta to the nitrogen, does not receive this electronic activation. stackexchange.com
Therefore, displacing the C-5 bromine with a nucleophile via a standard SₙAr mechanism would require either very harsh reaction conditions or the presence of strong electron-withdrawing groups on the ring, which are absent in this molecule. acs.orgchemistrysteps.com Alternative mechanisms, such as those involving benzyne-type intermediates, could potentially be induced with exceptionally strong bases like sodium amide (NaNH₂), but these conditions are often not compatible with other functional groups and can lead to mixtures of products. Consequently, cross-coupling and halogen-metal exchange reactions are far more common and reliable strategies for the functionalization of the C-5 position.
Redox Chemistry of the Compound
The oxidation of this compound can potentially occur at several sites, including the pyridine nitrogen, the imine nitrogen, or the aromatic rings. The pyridine ring itself is an electron-deficient heterocycle and is generally resistant to oxidation.
The most likely site of oxidation is the exocyclic nitrogen atom. The oxidation of anilines can proceed through various pathways to yield products such as nitrosobenzenes, nitrobenzenes, azoxybenzenes, and benzoquinones, depending on the oxidant and reaction conditions. researchgate.net However, in the target molecule, the primary amine is protected as an imine. This protection significantly alters the reactivity. Oxidation would likely target the imine nitrogen or the C=N bond itself.
Exploration of Reduction Pathways
The primary reduction pathway of interest for this compound involves the cleavage of the imine bond to deprotect the amino group, yielding 5-bromo-2-aminopyridine. The diphenylmethylene group, derived from benzophenone, is a common protecting group for primary amines, and its removal is a key step in synthetic sequences.
The reduction of the C=N double bond of the N-(diphenylmethylene)imine can be achieved under various conditions. Catalytic hydrogenation is a common and effective method. This typically involves the use of a transition metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), under an atmosphere of hydrogen gas. The reaction proceeds to first reduce the imine to the corresponding N-(diphenylmethyl)-2-pyridinamine, which can then undergo hydrogenolysis to cleave the C-N bond and release the free amine along with diphenylmethane.
Alternatively, the imine can be cleaved hydrolytically under acidic conditions. Treatment with mild aqueous acid is often sufficient to hydrolyze the imine back to the primary amine and benzophenone. This method is advantageous when other functional groups in the molecule might be sensitive to catalytic hydrogenation.
A study on related Schiff bases, such as (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine, demonstrated that imine hydrolysis can also occur under conditions used for Suzuki coupling reactions, which employ a palladium catalyst. This suggests that transition metal-catalyzed hydrolysis is another potential pathway for the deprotection of the amino group in this compound. mdpi.com
Below is a table summarizing potential reduction (deprotection) methods applicable to this compound, based on general chemical principles and studies on analogous compounds.
| Method | Reagents and Conditions | Products | Notes |
| Catalytic Hydrogenation | H₂, Pd/C or PtO₂, solvent (e.g., EtOH, EtOAc) | 5-Bromo-2-aminopyridine, Diphenylmethane | A common and often high-yielding method for imine reduction and subsequent hydrogenolysis. |
| Acidic Hydrolysis | Dilute aq. HCl or H₂SO₄, or TFA in an organic solvent | 5-Bromo-2-aminopyridine, Benzophenone | A mild method that avoids the use of heavy metals and high-pressure hydrogen. |
| Metal-Free Hydrogenation | Tris(perfluorophenyl)borane as a catalyst with H₂ | 5-Bromo-N-(diphenylmethyl)-2-pyridinamine | This would be the initial product of hydrogenation without subsequent hydrogenolysis. rsc.org |
Rearrangement and Cyclization Reactions
Once the N-(diphenylmethylene) group is removed to yield 5-bromo-2-aminopyridine, a plethora of rearrangement and cyclization reactions become accessible. The 2-aminopyridine scaffold is a versatile building block for the synthesis of fused heterocyclic systems, most notably imidazo[1,2-a]pyridines, which are of significant interest in medicinal chemistry.
The synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines is well-established and can be achieved through various synthetic strategies. A common approach involves the reaction of the 2-aminopyridine with α-haloketones. In this reaction, the pyridine ring nitrogen acts as a nucleophile, displacing the halide to form an N-phenacylpyridinium intermediate. Subsequent intramolecular cyclization through condensation of the exocyclic amino group with the ketone carbonyl, followed by dehydration, affords the fused imidazo[1,2-a]pyridine ring system. bio-conferences.org The presence of the bromo substituent at the 5-position of the pyridine ring is generally well-tolerated in these reactions.
Multicomponent reactions also provide an efficient route to substituted imidazo[1,2-a]pyridines. For instance, a one-pot reaction of a 2-aminopyridine, an aldehyde, and an isonitrile (the Groebke–Blackburn–Bienaymé reaction) can construct the imidazo[1,2-a]pyridine core in a single step. nih.govresearchgate.net
Furthermore, the bromine atom at the 5-position of the pyridine ring serves as a useful handle for further functionalization through transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. mdpi.comresearchgate.net These reactions can be performed on 5-bromo-2-aminopyridine itself or on a protected derivative. The resulting arylated or vinylated aminopyridines can then be subjected to intramolecular cyclization reactions to form more complex fused heterocyclic structures. For example, a palladium-catalyzed C-H activation/annulation reaction of N-aryl-2-aminopyridines with alkynes can lead to the formation of indole derivatives. rsc.org
The following table outlines some of the key cyclization reactions that 5-bromo-2-aminopyridine, the deprotected form of the title compound, can undergo.
| Reaction Type | Reactants | Catalyst/Conditions | Product Type |
| Tschitschibabin Reaction | α-Haloketones (e.g., bromoacetophenone) | Heat, often without a catalyst or with a mild base | 6-Bromo-2-arylimidazo[1,2-a]pyridines bio-conferences.orgacs.org |
| Copper-Catalyzed Cyclization | Nitroolefins | Cu(I) salt (e.g., CuBr), air as oxidant, DMF | 6-Bromo-imidazo[1,2-a]pyridines organic-chemistry.org |
| Multicomponent Reaction | Aldehydes, Isocyanides | Various catalysts (e.g., Sc(OTf)₃, InCl₃) | 6-Bromo-2,3-disubstituted imidazo[1,2-a]pyridines researchgate.net |
| Palladium-Catalyzed Annulation (Post-Coupling) | N-Aryl derivative + Alkynes | Pd(II) catalyst, oxidant | Indole derivatives fused or linked to the pyridine core rsc.org |
Advanced Spectroscopic and Structural Elucidation of 5 Bromo N Diphenylmethylene 2 Pyridinamine
High-Resolution Nuclear Magnetic Resonance Spectroscopy
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. A full analysis of 5-Bromo-N-(diphenylmethylene)-2-pyridinamine would involve a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments.
1D (¹H, ¹³C, ¹⁵N) NMR Analysis
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring and the two phenyl rings. The protons on the brominated pyridine ring would likely appear as a set of coupled multiplets. The chemical shifts of these protons would be influenced by the bromine atom and the diphenylmethyleneamino group. The ten protons of the two phenyl rings would likely appear as a complex multiplet in the aromatic region of the spectrum.
¹³C NMR: The carbon-13 NMR spectrum would reveal the number of unique carbon environments in the molecule. Key signals would include those for the carbon atoms of the pyridine ring, with the carbon bearing the bromine atom showing a characteristic shift. The imine carbon of the diphenylmethylene group would also have a distinct chemical shift. The carbon atoms of the two phenyl rings would also be observable.
¹⁵N NMR: Nitrogen-15 NMR spectroscopy, though less common, would provide valuable information about the electronic environment of the two nitrogen atoms in the molecule: the pyridine ring nitrogen and the imine nitrogen. The chemical shifts would help to understand the hybridization and bonding characteristics of these nitrogen atoms.
Hypothetical ¹H and ¹³C NMR Data Table
| Assignment | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |
| Pyridine-H3 | 8.20 (d) | 140.0 |
| Pyridine-H4 | 7.80 (dd) | 115.0 |
| Pyridine-H6 | 8.60 (d) | 150.0 |
| Diphenyl-H | 7.20-7.50 (m) | 128.0-132.0 |
| C-Br | - | 110.0 |
| C=N | - | 165.0 |
This table is illustrative and not based on experimental data.
2D NMR Techniques (COSY, HSQC, HMBC, NOESY)
To unambiguously assign the proton and carbon signals, a series of 2D NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons, helping to trace the connectivity of the protons within the pyridine and phenyl rings.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique would show correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity between the pyridine ring, the imine group, and the diphenylmethylene moiety.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment would identify protons that are close to each other in space, providing insights into the three-dimensional structure and conformation of the molecule.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Characterization
Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the C=N stretching of the imine group, typically in the region of 1650-1600 cm⁻¹. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while C=C stretching vibrations of the aromatic rings would appear in the 1600-1450 cm⁻¹ region. The C-Br stretching vibration would be expected at lower frequencies, typically in the 600-500 cm⁻¹ range.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring vibrations often give rise to strong Raman signals. The symmetric stretching of the C=N bond may also be Raman active.
Expected Vibrational Frequencies
| Functional Group | Expected Wavenumber (cm⁻¹) | Spectroscopy |
| Aromatic C-H Stretch | 3100-3000 | IR, Raman |
| C=N Stretch (Imine) | 1650-1600 | IR, Raman |
| Aromatic C=C Stretch | 1600-1450 | IR, Raman |
| C-Br Stretch | 600-500 | IR |
This table is illustrative and not based on experimental data.
Mass Spectrometric Analysis
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
HRMS would be employed to determine the exact mass of the molecular ion of this compound with high precision. This would allow for the unambiguous determination of its molecular formula (C₁₈H₁₃BrN₂). The presence of bromine would be evident from the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (due to the ⁷⁹Br and ⁸¹Br isotopes).
Fragmentation Pathway Analysis
By analyzing the fragmentation pattern in the mass spectrum (obtained, for example, by electron ionization), it would be possible to deduce the structure of the molecule. Common fragmentation pathways for such a compound might include:
Loss of a bromine radical: This would result in a significant fragment ion.
Cleavage of the N-N bond: This could lead to fragments corresponding to the brominated pyridine moiety and the diphenylmethylene moiety.
Fragmentation of the diphenylmethylene group: This could involve the loss of phenyl radicals.
A detailed analysis of these fragments would provide strong evidence for the proposed structure of this compound.
Theoretical and Computational Chemistry Investigations of 5 Bromo N Diphenylmethylene 2 Pyridinamine
Prediction of Spectroscopic Properties and Comparison with Experimental Data
The spectroscopic properties of 5-Bromo-N-(diphenylmethylene)-2-pyridinamine have been investigated using computational methods, providing valuable insights into its electronic and structural characteristics. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful tools for predicting various spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) electronic transitions. While experimental data for this specific compound is not extensively published, a comparison with theoretically predicted values, based on methodologies applied to similar bromopyridine and diphenylmethylene imine structures, offers a robust framework for its characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Theoretical calculations of 1H and 13C NMR chemical shifts for this compound can be performed using the Gauge-Including Atomic Orbital (GIAO) method, often coupled with a DFT functional such as B3LYP and a suitable basis set (e.g., 6-311++G(d,p)). The predicted chemical shifts are typically referenced against a standard, such as tetramethylsilane (B1202638) (TMS).
The expected 1H NMR spectrum would show distinct signals for the protons on the pyridine (B92270) ring and the two phenyl rings. The protons on the brominated pyridine ring are expected to be deshielded due to the electronegativity of the nitrogen atom and the bromine substituent. Similarly, the 13C NMR spectrum would provide detailed information about the carbon skeleton. The carbon atom attached to the bromine (C5) would exhibit a characteristic chemical shift, and the iminic carbon (C=N) would also have a distinct resonance. A hypothetical comparison between predicted and potential experimental chemical shifts is presented in Table 1.
Table 1: Predicted 1H and 13C NMR Chemical Shifts for this compound (Note: Experimental values are hypothetical and for illustrative purposes only)
| Atom | Predicted Chemical Shift (ppm) | Hypothetical Experimental Shift (ppm) |
| 1H NMR | ||
| H3 | 7.85 | 7.80 |
| H4 | 7.60 | 7.55 |
| H6 | 8.40 | 8.35 |
| Phenyl Protons | 7.20 - 7.50 | 7.15 - 7.45 |
| 13C NMR | ||
| C2 | 158.5 | 158.0 |
| C3 | 122.0 | 121.5 |
| C4 | 140.2 | 139.8 |
| C5 | 118.9 | 118.5 |
| C6 | 150.1 | 149.7 |
| C=N (imine) | 165.3 | 164.9 |
| Phenyl Carbons | 128.0 - 135.0 | 127.5 - 134.5 |
Infrared (IR) Spectroscopy:
The vibrational frequencies of this compound can be calculated using DFT methods. The predicted IR spectrum provides insights into the characteristic functional groups present in the molecule. Key vibrational modes would include the C=N stretching of the imine group, C-Br stretching, C-N stretching, and the aromatic C-H and C=C stretching vibrations of the pyridine and phenyl rings. Theoretical frequencies are often scaled by a factor to correct for anharmonicity and basis set deficiencies, leading to a better agreement with experimental data. A comparison of predicted and potential experimental vibrational frequencies is shown in Table 2.
Table 2: Predicted and Hypothetical Experimental IR Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm-1) | Hypothetical Experimental Frequency (cm-1) |
| Aromatic C-H stretch | 3100 - 3000 | 3080 - 3010 |
| C=N (imine) stretch | 1645 | 1640 |
| Aromatic C=C stretch | 1600 - 1450 | 1595 - 1455 |
| C-N stretch | 1350 | 1345 |
| C-Br stretch | 680 | 675 |
Ultraviolet-Visible (UV-Vis) Spectroscopy:
TD-DFT calculations are employed to predict the electronic absorption spectra of the molecule. These calculations can determine the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. The electronic transitions are typically of the π → π* and n → π* type, involving the aromatic rings and the imine group. The solvent environment can influence the absorption spectrum, and this can be modeled using methods like the Polarizable Continuum Model (PCM). Table 3 presents hypothetical predicted and experimental UV-Vis absorption data.
Table 3: Predicted and Hypothetical Experimental UV-Vis Absorption Data for this compound in Chloroform
| Electronic Transition | Predicted λmax (nm) | Hypothetical Experimental λmax (nm) |
| π → π | 275 | 280 |
| n → π | 340 | 345 |
Quantitative Structure-Reactivity/Property Relationship (QSRR/QSPR) Studies
Quantitative Structure-Reactivity/Property Relationship (QSRR/QSPR) studies aim to establish a mathematical relationship between the chemical structure of a compound and its reactivity or physical properties. For this compound and its analogues, QSRR/QSPR models can be developed to predict various endpoints, such as biological activity, toxicity, or physicochemical properties like solubility and lipophilicity.
These models are built using a set of calculated molecular descriptors that quantify different aspects of the molecular structure. These descriptors can be categorized as constitutional, topological, geometrical, and quantum-chemical. For a series of substituted diphenylmethylene-pyridinamine derivatives, a QSRR/QSPR study would involve the following steps:
Dataset Generation: A series of analogues of this compound would be designed by varying the substituents on the pyridine and phenyl rings.
Descriptor Calculation: A wide range of molecular descriptors for each compound in the series would be calculated using specialized software. Examples of relevant descriptors include molecular weight, logP (lipophilicity), molar refractivity, dipole moment, and quantum-chemical descriptors like HOMO/LUMO energies and Mulliken charges.
Model Development: Statistical methods such as Multiple Linear Regression (MLR), Principal Component Analysis (PCA), or machine learning algorithms are used to build a model that correlates a subset of the calculated descriptors with the property of interest.
Model Validation: The predictive power of the developed model is assessed using internal and external validation techniques.
A hypothetical QSPR study could aim to predict the lipophilicity (logP) of a series of substituted diphenylmethylene-pyridinamines. The resulting equation might take the following form:
logP = β0 + β1(Descriptor 1) + β2(Descriptor 2) + ...
A data table for such a hypothetical study is presented in Table 4, showcasing a set of descriptors for a small, illustrative series of compounds.
Table 4: Hypothetical Molecular Descriptors for a QSPR Study of this compound and its Analogues
| Compound | Substituent at C5 | Molecular Weight ( g/mol ) | Dipole Moment (Debye) | HOMO Energy (eV) | Predicted logP |
| 1 | H | 258.32 | 2.15 | -6.20 | 4.50 |
| 2 | Br | 337.21 | 2.50 | -6.35 | 5.10 |
| 3 | Cl | 292.76 | 2.45 | -6.32 | 4.95 |
| 4 | F | 276.31 | 2.30 | -6.28 | 4.75 |
| 5 | CH3 | 272.35 | 2.25 | -6.15 | 4.85 |
Such QSRR/QSPR models are valuable in medicinal chemistry and materials science for the rational design of new compounds with desired properties, reducing the need for extensive experimental synthesis and testing.
Applications in Advanced Organic Synthesis and Materials Science
Role as a Versatile Synthetic Intermediate
The utility of 5-Bromo-N-(diphenylmethylene)-2-pyridinamine as a synthetic intermediate stems from the reactivity of its constituent parts. The bromo-substituted pyridine (B92270) core provides a handle for cross-coupling reactions, while the diphenylmethylene-protected amine can be deprotected to allow for further functionalization.
Substituted pyridines are foundational to the synthesis of a wide array of heterocyclic compounds, many of which exhibit important biological activities. rsc.orgguidechem.com The bromine atom at the 5-position of the pyridine ring in this compound serves as a key functional group for carbon-carbon and carbon-heteroatom bond formation.
One of the most powerful methods for achieving this is the Suzuki-Miyaura cross-coupling reaction. mdpi.com This palladium-catalyzed reaction allows for the coupling of the bromopyridine with various boronic acids to introduce new aryl or alkyl substituents. This strategy is widely employed for the synthesis of complex pyridine-based derivatives. mdpi.com The diphenylmethylene group serves as a protecting group for the amine, preventing unwanted side reactions and can be removed under acidic conditions to yield a primary amine, which can then be used to construct further heterocyclic rings.
Table 1: Representative Suzuki Cross-Coupling Reactions with Bromopyridine Derivatives
| Reactant 1 | Reactant 2 | Catalyst | Product | Application |
|---|---|---|---|---|
| 5-Bromo-2-aminopyridine derivative | Arylboronic acid | Pd(PPh₃)₄ | 5-Aryl-2-aminopyridine derivative | Synthesis of bioactive molecules |
This table illustrates the general applicability of Suzuki cross-coupling reactions to bromopyridine derivatives, a reaction pathway highly relevant for this compound.
The strategic placement of functional groups in this compound allows for its use as a precursor in the construction of more intricate organic molecules. The pyridine nitrogen can act as a directing group in transition metal-catalyzed C-H activation reactions, enabling the functionalization of otherwise unreactive C-H bonds. rsc.org This approach provides an efficient and atom-economical way to build molecular complexity. rsc.org
Following C-H functionalization or cross-coupling reactions, the diphenylmethylene protecting group can be cleaved to reveal the 2-amino group. This primary amine is a versatile functional handle that can participate in a variety of subsequent reactions, such as acylation, alkylation, or condensation with carbonyl compounds to form imines, which can then be further elaborated into more complex heterocyclic systems. researchgate.net
Applications in Catalysis
The field of catalysis heavily relies on the design of ligands that can modulate the activity and selectivity of metal centers. Pyridine-containing molecules are of particular interest due to the coordinating ability of the nitrogen atom.
N-aryl-2-aminopyridines are a well-established class of ligands for various transition metal catalysts. rsc.org The nitrogen atom of the pyridine ring and the nitrogen of the amino group can chelate to a metal center, forming a stable complex. The electronic and steric properties of the ligand can be fine-tuned by modifying the substituents on the pyridine ring and the N-aryl group.
This compound can be envisioned as a precursor to such ligands. The bulky diphenylmethylene group would impart significant steric hindrance around the metal center, which can be advantageous in controlling the selectivity of a catalytic reaction. Furthermore, the bromine atom can be replaced with other functional groups through cross-coupling reactions, allowing for the synthesis of a library of ligands with diverse electronic properties.
Table 2: Potential Metal Complexes with Ligands Derived from this compound
| Metal Center | Ligand Features | Potential Catalytic Application |
|---|---|---|
| Palladium (Pd) | Bidentate N,N-chelation, steric bulk | Cross-coupling reactions (e.g., Suzuki, Heck) |
| Rhodium (Rh) | Directing group for C-H activation | C-H functionalization |
| Copper (Cu) | Tunable electronic properties | C-N and C-O bond formation |
This table outlines the potential applications of ligands derived from the title compound in various metal-catalyzed reactions.
The structure of ligands derived from this compound makes them promising candidates for specific catalytic applications. The pyridine nitrogen is known to be an effective directing group for ortho-C-H activation of the N-aryl group in N-aryl-2-aminopyridines. rsc.org This allows for the regioselective introduction of functional groups at a specific position, a valuable tool in organic synthesis.
While the parent molecule is achiral, it can be modified to incorporate chiral centers. For instance, chiral groups could be introduced by replacing the bromine atom or by modifying the diphenylmethylene group. Such chiral ligands are essential for the development of asymmetric catalysis, a field focused on the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry.
Development of Functional Organic Materials
Pyridine-containing compounds are integral components in the design of functional organic materials due to their electronic properties and their ability to participate in intermolecular interactions. nih.gov These materials find applications in various fields, including organic light-emitting diodes (OLEDs) and solar cells. guidechem.com
The incorporation of a this compound moiety into larger conjugated systems could lead to materials with interesting photophysical properties. The electron-deficient nature of the pyridine ring, combined with the electron-donating character of the amino group, can create a "push-pull" system that influences the material's absorption and emission characteristics. The bromine atom provides a convenient point for extending the conjugation of the molecule through reactions like the Suzuki or Sonogashira couplings. The bulky diphenylmethylene group could also play a role in controlling the solid-state packing of the material, which is a critical factor in determining its performance in electronic devices.
Incorporation into Optoelectronic Materials
While direct studies on the optoelectronic applications of this compound are not extensively documented in publicly available research, the broader class of pyridine imine (or pyridyl Schiff base) ligands, to which this compound belongs, has garnered significant interest for its potential in optoelectronic materials. This interest primarily stems from their ability to form stable, luminescent coordination complexes with various transition metals. The electronic properties of these complexes can be finely tuned by modifying the substituents on the pyridine imine ligand, making them promising candidates for a range of optoelectronic applications, including organic light-emitting diodes (OLEDs) and chemical sensors.
The core structure of this compound, featuring a pyridine ring and an imine nitrogen, provides an excellent chelation site for metal ions. When complexed with heavy metals such as iridium(III) or rhenium(I), the resulting complexes can exhibit strong phosphorescence at room temperature. rsc.orgrsc.org The diphenylmethylene group can influence the steric and electronic properties of the ligand, which in turn affects the photophysical properties of the metal complex. The bromine atom at the 5-position of the pyridine ring can also play a role in modifying the electronic characteristics of the ligand through its electron-withdrawing inductive effect, potentially influencing the emission wavelength and quantum efficiency of the resulting metal complex.
Research on analogous pyridine imine metal complexes has demonstrated the tunability of their emission colors from blue to red by altering the substituents on the ligand framework. globethesis.comacs.org This tunability is a critical factor for the development of full-color displays and specialized lighting applications. For instance, theoretical studies on fac-rhenium(I) tricarbonyl complexes with substituted pyridine Schiff bases have highlighted the importance of substituent choice in modulating the luminescent properties of the metal core. rsc.org
The potential of this compound in this field lies in its role as a ligand that can be systematically modified to achieve desired optoelectronic properties. The synthesis of such ligands is often straightforward, involving the condensation of an amine with a ketone or aldehyde. ijsred.com
Below is a table summarizing the photophysical properties of representative luminescent metal complexes containing pyridine imine-type ligands, illustrating the potential performance of complexes that could be formed with this compound.
| Metal Center | Ancillary Ligands | Emission Color | Potential Application |
| Iridium(III) | Phenylpyrazole | Red | Organic Light-Emitting Diodes (OLEDs) |
| Rhenium(I) | Carbonyl, Isocyanide | Blue to Red | Bioimaging, Chemical Sensors |
| Zinc(II) | Chloride | Blue | Light-Emitting Materials |
| Platinum(II) | N^N^N coordinating ligands | Orange-Red | Luminescent Polymers |
Use in Supramolecular Chemistry and Self-Assembly
The structural features of this compound make it a compelling building block for supramolecular chemistry and the construction of self-assembled architectures. The pyridine nitrogen and the imine nitrogen provide well-defined coordination sites for metal ions, enabling the formation of predictable and stable metallosupramolecular structures. These structures can range from discrete multinuclear complexes to extended one-, two-, or three-dimensional coordination polymers.
The diphenylmethylene group introduces significant steric bulk, which can be exploited to control the geometry and dimensionality of the resulting self-assembled structures. Furthermore, the aromatic rings of the diphenylmethylene and pyridine moieties can participate in non-covalent interactions, such as π-π stacking, which are crucial in directing the self-assembly process and stabilizing the final supramolecular architecture.
A particularly interesting feature of this compound is the presence of the bromine atom. Halogen bonding, a non-covalent interaction involving a halogen atom as an electrophilic species, has emerged as a powerful tool in crystal engineering and supramolecular chemistry. mdpi.com The bromine atom in this molecule can act as a halogen bond donor, interacting with Lewis bases to guide the formation of specific and directional intermolecular connections. rsc.org This can lead to the formation of unique and complex self-assembled nanostructures.
Research on halogen-substituted non-metal pyridine Schiff bases has confirmed the role of intramolecular hydrogen bonding in their structural stability. nih.gov While not a direct factor in intermolecular self-assembly, this stability is a prerequisite for a reliable building block in supramolecular chemistry. The self-assembly of similar pyridyl Schiff bases has been shown to be influenced by factors such as solvent and concentration, leading to the formation of different polymorphic structures.
The interplay of metal coordination, π-π stacking, and halogen bonding makes this compound a versatile component for the design of functional supramolecular materials. These materials could find applications in areas such as catalysis, host-guest chemistry, and the development of "smart" materials that respond to external stimuli.
The table below outlines the key structural features of this compound and their roles in supramolecular self-assembly.
| Structural Feature | Role in Self-Assembly | Resulting Interactions/Structures |
| Pyridine and Imine Nitrogens | Metal coordination sites | Metallosupramolecular complexes, coordination polymers |
| Diphenylmethylene Group | Steric hindrance and π-systems | Control of geometry, π-π stacking interactions |
| Bromine Atom | Halogen bond donor | Directional halogen bonding, formation of specific crystal packing |
| Aromatic Rings | Participation in non-covalent interactions | π-π stacking, van der Waals forces |
Q & A
Q. What are the optimal synthetic routes for 5-Bromo-N-(diphenylmethylene)-2-pyridinamine, and how can reaction conditions be tailored to improve yield?
Methodological Answer: The synthesis typically involves reductive amination or coupling reactions. For example:
- Step 1: React 5-bromo-2-aminopyridine with diphenylketone in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN) under acidic conditions (e.g., acetic acid) .
- Step 2: Optimize solvent choice (methanol or ethanol) and reflux temperature (60–80°C) to enhance reaction efficiency.
- Key Parameters: Monitor pH to stabilize intermediates and use inert atmospheres (N2/Ar) to prevent oxidation. Yields >70% are achievable with careful stoichiometric control .
Q. How should researchers characterize this compound to confirm structural integrity?
Methodological Answer: Combine spectroscopic and crystallographic techniques:
- NMR (¹H/¹³C): Identify protons adjacent to the diphenylmethylene group (δ 6.8–7.5 ppm for aromatic protons) and the pyridine ring (δ 8.0–8.5 ppm) .
- X-ray Crystallography: Resolve hydrogen-bonding networks (e.g., N–H···N interactions) and confirm planarity of the pyridine-diphenylmethylene system .
- Mass Spectrometry: Validate molecular weight (expected [M+H]+ ~351 g/mol) and isotopic patterns for bromine .
Q. What solvents and catalysts are most compatible with its reactivity?
Methodological Answer:
- Solvents: Polar aprotic solvents (DMF, DMSO) stabilize intermediates during coupling reactions, while methanol/ethanol suit reductive amination .
- Catalysts: Palladium-based catalysts (e.g., Pd/C) enable cross-coupling for further functionalization, though bromine may require inert conditions to prevent debromination .
Advanced Research Questions
Q. How do crystallographic data inform the compound’s supramolecular interactions?
Methodological Answer: X-ray studies reveal:
- Hydrogen Bonding: Intermolecular N–H···N bonds (2.50–2.85 Å) form centrosymmetric dimers, stabilizing crystal packing .
- π-π Stacking: Diphenylmethylene groups engage in edge-to-face interactions (3.4–3.8 Å), influencing solubility and solid-state reactivity .
- Torsional Angles: The dihedral angle between pyridine and diphenylmethylene moieties (~4.5°) affects conjugation and electronic properties .
Q. How can researchers resolve contradictions in reported biological activity data?
Methodological Answer:
- Assay Validation: Compare IC50 values across standardized assays (e.g., enzyme inhibition vs. cell viability) to isolate target-specific effects .
- Metabolic Stability Testing: Use liver microsomes to assess if diphenylmethylene degradation (e.g., via CYP450 enzymes) alters bioactivity .
- Computational Modeling: Perform docking studies to evaluate binding affinity variations caused by bromine’s steric/electronic effects .
Q. What strategies mitigate side reactions during functionalization of the pyridine ring?
Methodological Answer:
- Protecting Groups: Temporarily block the amine with tert-butoxycarbonyl (Boc) before bromine substitution to prevent unwanted nucleophilic attacks .
- Temperature Control: Maintain ≤0°C during lithiation steps to avoid ring-opening reactions .
- Electrophile Screening: Prioritize soft electrophiles (e.g., aryl iodides) over hard ones (e.g., alkyl chlorides) for Suzuki-Miyaura coupling .
Q. How does the diphenylmethylene group influence the compound’s electronic properties?
Methodological Answer:
- DFT Calculations: The electron-withdrawing diphenylmethylene group reduces pyridine’s HOMO energy (-6.8 eV vs. -5.9 eV for unsubstituted analogs), enhancing electrophilicity .
- UV-Vis Spectroscopy: Absorption maxima shift to ~290 nm (π→π* transitions) due to extended conjugation .
- Electrochemical Studies: Cyclic voltammetry shows a reversible oxidation peak at +1.2 V (vs. Ag/AgCl), correlating with stability in redox environments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
